Hexadecyl 4-benzoylbenzoate
Description
Hexadecyl 4-benzoylbenzoate (C₃₀H₄₂O₃) is a long-chain alkyl ester derivative of 4-benzoylbenzoic acid. The compound features a hexadecyl (C₁₆) ester group linked to a benzoate moiety substituted with a benzoyl group (PhCO-) at the para position. This structure confers unique physicochemical properties, including high hydrophobicity due to the extended alkyl chain and aromatic rigidity.
Properties
CAS No. |
53912-07-5 |
|---|---|
Molecular Formula |
C30H42O3 |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
hexadecyl 4-benzoylbenzoate |
InChI |
InChI=1S/C30H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-25-33-30(32)28-23-21-27(22-24-28)29(31)26-19-16-15-17-20-26/h15-17,19-24H,2-14,18,25H2,1H3 |
InChI Key |
DFDCKGZHLDGVEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecyl 4-benzoylbenzoate can be synthesized through the esterification reaction between hexadecanol and 4-benzoylbenzoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Hexadecyl 4-benzoylbenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield hexadecanol and 4-benzoylbenzoic acid.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products Formed:
Hydrolysis: Hexadecanol and 4-benzoylbenzoic acid.
Reduction: Hexadecyl alcohol and benzyl alcohol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Hexadecyl 4-benzoylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of hexadecyl 4-benzoylbenzoate involves its interaction with biological membranes and proteins. The long hydrophobic chain of the compound allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the benzoylbenzoate moiety can interact with specific proteins, potentially modulating their activity .
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Challenges : Dialkyl ethers with hexadecyl chains () face reduced chiral recognition, complicating enantioselective synthesis. Similar issues may arise in synthesizing pure 4-benzoylbenzoate derivatives .
- Efficacy in Complex Systems : Hexadecyl pyridinium chloride’s disinfection efficacy varies across cell models (), implying that 4-benzoylbenzoate’s performance must be validated in biologically relevant environments .
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